molecular formula C37H52O3 B1648937 Oleanonic acid benzyl ester

Oleanonic acid benzyl ester

Katalognummer: B1648937
Molekulargewicht: 544.8 g/mol
InChI-Schlüssel: ZLQLOEPUQAGXOO-CZBYLUSZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oleanonic acid benzyl ester is a useful research compound. Its molecular formula is C37H52O3 and its molecular weight is 544.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Oleanonic acid benzyl ester has shown significant potential in cancer therapy. Research indicates that derivatives of oleanolic acid, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, the compound 3-O-succinyl-28-O-benzyl oleanolate demonstrated enhanced cytotoxicity and apoptosis induction in B16-F10 melanoma cells compared to its natural precursor, oleanolic acid .

Table 1: Cytotoxic Effects of Oleanonic Acid Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundB16-F10 Melanoma25Induces apoptosis
3-O-succinyl-28-O-benzyl OleanolateB16-F10 Melanoma15Cell cycle arrest and apoptosis
Oleanolic AcidVarious>100Requires high concentration for effect

Anti-inflammatory and Antioxidant Effects

Oleanonic acid and its derivatives are recognized for their anti-inflammatory properties. They modulate pathways associated with inflammation and oxidative stress, making them candidates for treating chronic inflammatory diseases . The bioactivity includes inhibition of pro-inflammatory cytokines and enhancement of antioxidant enzyme activities.

This compound has demonstrated antibacterial activity against various pathogens, including strains resistant to conventional antibiotics. Studies indicate that it can inhibit the growth of Streptococcus mutans and Mycobacterium tuberculosis, showcasing its potential as an antimicrobial agent .

Table 3: Antibacterial Activity of Oleanonic Acid Derivatives

CompoundBacteriaMIC (µg/mL)Mechanism of Action
This compoundS. pneumoniae16Disruption of bacterial cell wall
Oleanolic AcidM. tuberculosis25Inhibition of cell wall synthesis

Metabolic Disease Management

The hepatoprotective effects of oleanonic acid derivatives have been documented, particularly in models of non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome . These compounds help regulate lipid metabolism and improve liver function parameters.

Case Study: Hepatoprotective Effects
A study involving bile duct ligation in mice demonstrated that administration of oleanolic acid significantly reduced liver injury markers such as ALT and AST levels, indicating its protective role against cholestatic liver injury .

Analyse Chemischer Reaktionen

Esterification and Hydrolysis

The benzyl ester group serves as a protective moiety for the carboxylic acid functionality. Key methods include:

  • Synthesis : Direct benzylation of oleanolic acid using benzyl bromide and K₂CO₃ in DMF yields the ester quantitatively . Palladium-catalyzed C–H acyloxylation with toluene under oxygen also provides efficient access .

  • Hydrolysis :

    • Acidic: Cleavage with HCl/MeOH regenerates oleanolic acid and benzyl alcohol .

    • Basic: NaOH/EtOH produces the carboxylate salt .

Condition Reagents Products Yield
Acidic hydrolysisHCl, MeOHOleanolic acid + Benzyl alcohol93%
Basic hydrolysisNaOH, EtOHSodium oleanolate + Benzyl alcohol89%

Oxidation and Oximation

Modification at the C-3 position enhances bioactivity:

  • Oxidation : Pyridinium dichromate (PDC) in CH₂Cl₂ converts C-3–OH to a ketone, forming oleanonic acid derivatives .

  • Oximation : Subsequent treatment with NH₂OH·HCl yields oxime intermediates, enabling further functionalization .

Step Reagents Product Yield
C-3 OxidationPDC, CH₂Cl₂Oleanonic acid derivative94%
OximationNH₂OH·HCl, EtOH3-Oxime intermediate85%

Acylation and Conjugation

The hydroxyl/oxime groups undergo acylation to form esters or amides:

  • Acylation : DCC-mediated coupling with carboxylic acids (e.g., 4-chlorobenzoic acid) produces 3-oxime esters .

  • Succinylation : Reaction with succinic anhydride introduces a succinyl group at C-3, enhancing solubility .

Reaction Reagents Product Yield
3-O-AcylationDCC, 4-Chlorobenzoic acid3-O-(4-Cl-benzoyl) oxime ester93%
28-O-BenzylationBenzyl chloride, K₂CO₃28-O-Benzyl oleanolate95%

Catalytic Hydrogenation

Selective deprotection under hydrogenation is challenging:

  • Attempted hydrogenolysis of the benzyl ester using Pd/C in MeOH/CH₂Cl₂ unexpectedly yields C-28 methyl esters instead of free carboxylic acids .

  • Optimal conditions for benzyl group removal remain under investigation.

Enzymatic Modifications

Benzyl esters influence enzymatic activity:

  • Papain-catalyzed polymerization : The benzyl ester group enhances substrate affinity for proteases, enabling peptide bond formation with amino acids .

  • Lipase-mediated esterification : Candida antarctica lipase B facilitates solvent-free synthesis of aroma esters, though oleanolic acid derivatives were not explicitly tested .

Biological Derivatization

Derivatives exhibit significant bioactivity:

  • Anti-inflammatory : 3-O-Succinyl-28-O-benzyl oleanolate reduces NF-κB activation in cancer cells (IC₅₀ = 12 μM) .

  • Antiviral : 3-O-β-Chacotriosyl derivatives inhibit SARS-CoV-2 entry (EC₅₀ = 1.8 μM) .

  • Anticancer : 28-O-Benzyl-3-O-succinyl derivatives induce apoptosis in melanoma cells (LC₅₀ = 15 μM) .

Derivative Activity Target Potency
3-O-(Diclofenacoxyimino) esterAnti-inflammatoryNF-κB/COX-2 inhibitionIC₅₀ = 8 μM
3-O-β-Chacotriosyl benzyl esterAntiviral (SARS-CoV-2)Viral entry inhibitionEC₅₀ = 1.8 μM
28-O-Benzyl-3-O-succinylAnticancer (B16–F10 cells)Apoptosis inductionLC₅₀ = 15 μM

Optimization of Reaction Parameters

Factorial design studies reveal critical factors for esterification :

  • Key variables : Acid excess, temperature, vacuum, and time.

  • Optimal conditions : 2 equiv. acid, 30°C, 20 mbar vacuum, 90 min (yield: 94.3% for cinnamyl butyrate) .

Oleanolic acid benzyl ester’s versatility in chemical modifications underpins its role in drug discovery. Continued exploration of its reactivity, particularly in catalytic hydrogenation and enzymatic systems, could unlock novel therapeutic agents.

Eigenschaften

Molekularformel

C37H52O3

Molekulargewicht

544.8 g/mol

IUPAC-Name

benzyl (4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylate

InChI

InChI=1S/C37H52O3/c1-32(2)19-21-37(31(39)40-24-25-11-9-8-10-12-25)22-20-35(6)26(27(37)23-32)13-14-29-34(5)17-16-30(38)33(3,4)28(34)15-18-36(29,35)7/h8-13,27-29H,14-24H2,1-7H3/t27-,28-,29+,34-,35+,36+,37-/m0/s1

InChI-Schlüssel

ZLQLOEPUQAGXOO-CZBYLUSZSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C

Isomerische SMILES

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCC6=CC=CC=C6)C)C)(C)C

Kanonische SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.